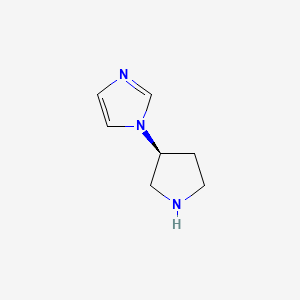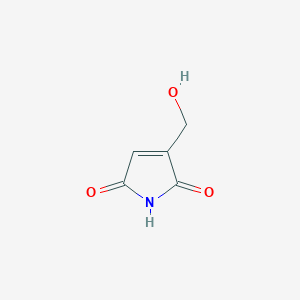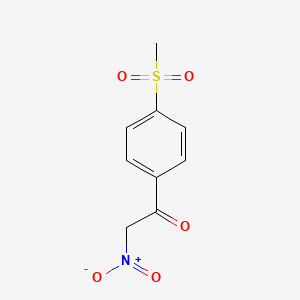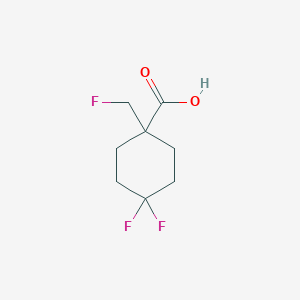
4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid is a fluorinated organic compound with the molecular formula C8H11F3O2. This compound is characterized by the presence of three fluorine atoms attached to a cyclohexane ring, making it a unique and interesting molecule for various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid typically involves the fluorination of cyclohexanecarboxylic acid derivatives. One common method is the selective electrophilic fluorination using reagents such as Selectfluor. The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
科学的研究の応用
4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4,4-Difluorocyclohexanecarboxylic acid
- 1,1,1-Trifluorocyclohexanecarboxylic acid
- 4-Fluoro-1-(fluoromethyl)cyclohexanecarboxylic acid
Uniqueness
4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid is unique due to the specific arrangement of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable tool for various research applications, offering unique properties compared to other fluorinated cyclohexane derivatives .
特性
分子式 |
C8H11F3O2 |
|---|---|
分子量 |
196.17 g/mol |
IUPAC名 |
4,4-difluoro-1-(fluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O2/c9-5-7(6(12)13)1-3-8(10,11)4-2-7/h1-5H2,(H,12,13) |
InChIキー |
ANYIAJNHDWFJNO-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1(CF)C(=O)O)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
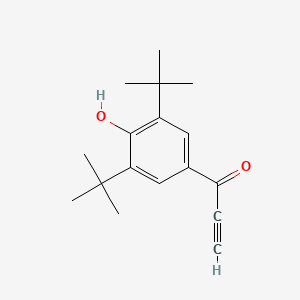
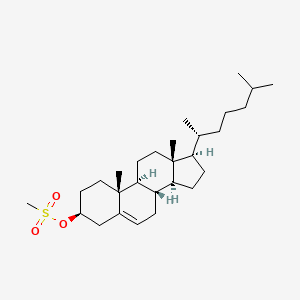
![4-{[2-(1H-Imidazol-4-yl)ethyl]amino}-2-chloropyridine](/img/structure/B8583301.png)
![2-Ethyl-2-2-thienyl-[1,3]dioxolane](/img/structure/B8583309.png)
![[trans-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclohexyl]-acetic acid](/img/structure/B8583321.png)
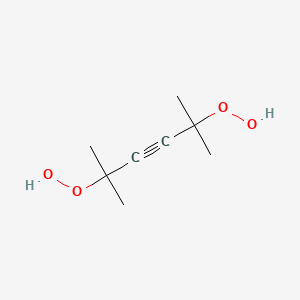
![Benzoic acid, 4-[methyl(2-methyl-4-quinazolinyl)amino]-](/img/structure/B8583333.png)
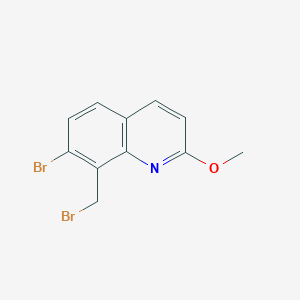
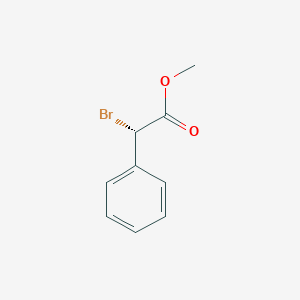
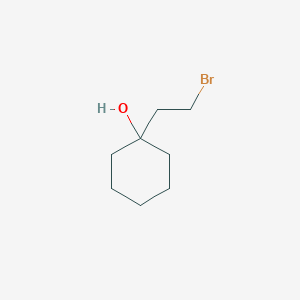
![2-Bromo-5-[(cyclobutyloxy)methyl]-1,3-dimethoxybenzene](/img/structure/B8583366.png)
